Perisulfakinin

Description

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86N18O22S2/c1-105-24-22-42(59(96)76-40(13-8-23-71-64(68)69)57(94)78-43(54(67)91)25-34-9-4-2-5-10-34)77-61(98)46(28-37-31-70-33-73-37)74-50(84)32-72-56(93)44(27-36-14-16-38(17-15-36)104-106(101,102)103)79-62(99)47(29-52(87)88)82-63(100)48(30-53(89)90)81-60(97)45(26-35-11-6-3-7-12-35)80-58(95)41(19-20-49(66)83)75-55(92)39(65)18-21-51(85)86/h2-7,9-12,14-17,31,33,39-48H,8,13,18-30,32,65H2,1H3,(H2,66,83)(H2,67,91)(H,70,73)(H,72,93)(H,74,84)(H,75,92)(H,76,96)(H,77,98)(H,78,94)(H,79,99)(H,80,95)(H,81,97)(H,82,100)(H,85,86)(H,87,88)(H,89,90)(H4,68,69,71)(H,101,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVHBPUISQUUSQ-BHEJXMHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86N18O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154667 | |

| Record name | Perisulfakinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125131-58-0 | |

| Record name | Perisulfakinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perisulfakinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Sulfakinin in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfakinin (SK) is a pleiotropic neuropeptide in insects, structurally and functionally analogous to the vertebrate cholecystokinin (CCK)/gastrin peptide family.[1][2][3] Extensive research has elucidated its critical role in a wide array of physiological processes, most notably as a key satiety signal that modulates feeding behavior and digestive functions.[2][4][5] Beyond its role in gustation, SK signaling is intricately involved in the regulation of locomotion, aggression, reproductive behaviors, and the modulation of sensory perception, particularly olfaction.[1][4][6] This technical guide provides a comprehensive overview of the functions of Sulfakinin in insects, detailing its signaling pathways, summarizing key quantitative data from seminal studies, and outlining the experimental protocols used to unravel its complex roles. This document is intended to serve as a valuable resource for researchers in entomology, neurobiology, and pharmacology, as well as professionals engaged in the development of novel insect control strategies.

Core Functions of Sulfakinin

Sulfakinin's physiological functions are diverse, reflecting its widespread expression in the insect nervous system and gut.[7][8] The most extensively documented roles are detailed below.

Regulation of Feeding and Satiety

The primary and most conserved function of SK across numerous insect species is the induction of satiety and the consequent inhibition of food intake.[2][3][9][10] SK acts as an anorexigenic signal, reducing food consumption and meal size.[1][11] This is achieved through multiple mechanisms:

-

Inhibition of Gustatory Receptors: In Drosophila melanogaster, SK has been shown to inhibit the sugar receptor GR64 in the proboscis and proleg tarsi, thereby reducing the perception of sweetness and subsequent food ingestion.[4][6][12]

-

Modulation of Central Neurons: In the American cockroach, Periplaneta americana, perisulfakinin (PSK) attenuates the spiking frequency of dorsal unpaired median (DUM) neurons, which are involved in regulating general activity levels. This reduction in activity is consistent with a state of satiety.[7]

Knockout or knockdown of the SK gene or its receptors leads to a significant increase in food consumption, underscoring its essential role in appetite suppression.[12][13]

Control of Digestive Processes

Concurrent with its role in satiety, SK regulates various aspects of digestion. It has been shown to:

-

Stimulate Gut Motility: SK peptides exhibit myotropic effects on the gut in several insect species, stimulating contractions of the foregut muscles.[10][14]

-

Regulate Digestive Enzyme Secretion: The effect of SK on digestive enzyme release appears to be species-specific. In the migratory locust, Locusta migratora, SK reduces digestive enzyme secretion from the midgut and gastric caeca.[2] Conversely, in the palm weevil, Rhynchophorus ferrugineus, it increases α-amylase secretion.[5]

Modulation of Behavior and Sensory Perception

Recent studies have revealed a broader role for SK in orchestrating complex behaviors, particularly the trade-off between foraging and mating.

-

Behavioral Switching: In the oriental fruit fly, Bactrocera dorsalis, SK signaling via its receptor SkR1 is crucial for promoting foraging behavior while suppressing mating behavior, especially under starvation conditions.[12][13][15] Starvation upregulates SkR1 expression in the antennae, enhancing sensitivity to food odors and diminishing the response to pheromones.[6][12][16][17]

-

Olfactory Tuning: SK signaling directly modulates the expression of odorant receptor (OR) genes in the antennae. It enhances the expression of ORs that detect food volatiles while suppressing those that respond to sex pheromones.[12][13][15]

Other Physiological Roles

SK signaling has also been implicated in:

-

Locomotion [1]

-

Reproductive behavior , including the inhibition of both male and female sexual behavior in Drosophila.[4][12][13]

-

Energy metabolism [1]

The Sulfakinin Signaling Pathway

Sulfakinin exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the Sulfakinin Receptor 1 (SkR1) and Sulfakinin Receptor 2 (SkR2).[4][8] The binding of sulfated SK to its receptor initiates a downstream signaling cascade.

The SK signaling pathway can activate multiple second messenger systems, including both the Ca²⁺ and cyclic AMP (cAMP) pathways.[8] In the context of DUM neurons in the cockroach, PSK increases intracellular cAMP levels, which in turn leads to a decrease in intracellular Ca²⁺ concentration through the inhibition of pacemaker Ca²⁺ currents.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Sulfakinin function.

Table 1: Effects of Sulfakinin Signaling on Feeding Behavior

| Species | Experimental Condition | Observation | Fold/Percent Change | Reference |

| Bactrocera dorsalis | sk knockout (sk-/-) | Increased food consumption | - | [12] |

| Bactrocera dorsalis | skr1 knockout (skr1-/-) | Increased food consumption | - | [12] |

| Phormia regina | Injection of 10 nmol drosulfakinin I (DrmSKI) in females | Inhibition of carbohydrate feeding | 44% reduction | [9] |

| Aedes aegypti | Injection of 100 µM SK2 | Reduced blood meal intake | Significant reduction | [18] |

| Aedes aegypti | Injection of 150 µM SK2 | Reduced blood meal intake | Significant reduction | [18] |

| Schistocerca gregaria | Injection of Lom-sulfakinin | Dose-dependent reduction in food intake | - | [3] |

| Dendroctonus armandi | SK and SKR RNAi knockdown | Increased body weight | - | [1] |

| Dendroctonus armandi | Injection of SK | Reduction in body weight | Significant reduction | [1] |

Table 2: Effects of Sulfakinin Signaling on Gene Expression

| Species | Experimental Condition | Gene(s) Analyzed | Tissue | Observation | Fold Change | Reference |

| Bactrocera dorsalis | Starvation | SkR1 | Antennae | Upregulation | Significant increase | [6][12] |

| Bactrocera dorsalis | sk-/- and skr1-/- vs. WT (starved) | Odorant Receptor (OR) genes | Antennae | Differential expression | - | [12][13] |

| Dendroctonus armandi | Re-feeding after starvation | SK and SKR | - | Upregulation | Significant increase | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Gene Knockout using CRISPR/Cas9

This protocol is a generalized workflow based on studies in Bactrocera dorsalis.[6][12]

Methodology:

-

gRNA Design: Single guide RNAs (sgRNAs) are designed to target specific exons of the gene of interest (e.g., Sk or SkR1).

-

Microinjection: A solution containing Cas9 protein and the synthesized sgRNAs is microinjected into pre-blastoderm embryos.

-

Rearing and Crossing: The injected embryos (G0 generation) are reared to adulthood and crossed with wild-type insects.

-

Screening: The G1 progeny are screened for the presence of mutations at the target site using PCR amplification and subsequent DNA sequencing.

-

Phenotypic Analysis: Homozygous mutant lines are established and subjected to behavioral assays, gene expression analysis, and other relevant physiological tests.

RNA Interference (RNAi)

This protocol is based on studies in Dendroctonus armandi.[1]

Methodology:

-

dsRNA Synthesis: A template for the target gene (SK or SKR) is amplified by PCR using gene-specific primers with T7 promoter sequences. The PCR product is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

-

Injection: The purified dsRNA is injected into the insect (larvae or adults). A control group is injected with dsRNA targeting a non-related gene (e.g., GFP).

-

Gene Expression Analysis: After a specific time post-injection, total RNA is extracted from the insects, and the knockdown efficiency is verified by quantitative real-time PCR (qRT-PCR).

-

Phenotypic Observation: The physiological or behavioral effects of gene silencing are observed and quantified. This can include measurements of body weight, food consumption, or other relevant parameters.

Behavioral Assays

Feeding Assay (Capillary Feeder - CAFE Assay):

-

Individual insects are placed in vials with calibrated glass capillaries containing a liquid food source (e.g., sucrose solution).

-

The change in the liquid level in the capillaries is measured over a specific period to quantify the volume of food consumed.

-

Evaporation is accounted for by including control vials without insects.

Mating Behavior Assay:

-

Male and female insects (e.g., one starved male and one satiated female) are placed in a small arena.

-

The mating success rate and latency to mating are recorded over a defined observation period.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from specific tissues (e.g., antennae, brain, gut) using a suitable kit. The RNA is then reverse-transcribed into cDNA.

-

PCR Amplification: The qRT-PCR is performed using gene-specific primers for the target gene (e.g., SkR1) and a reference gene (e.g., actin) for normalization.

-

Data Analysis: The relative expression levels of the target gene are calculated using the 2-ΔΔCt method.

Conclusion and Future Directions

Sulfakinin is a functionally conserved neuropeptide that plays a pivotal role in regulating the internal physiological state of insects, particularly in the context of feeding and the trade-off between competing behaviors like foraging and reproduction. Its influence on both central and peripheral systems, from modulating neuronal activity in the brain to tuning the sensitivity of sensory organs, highlights its importance as a master regulator.

The elucidation of the SK signaling pathway and its multifaceted functions opens up new avenues for the development of targeted and environmentally benign pest management strategies. Modulating SK signaling, for instance by developing SK receptor agonists or antagonists, could disrupt feeding and reproductive behaviors in pest species.

Future research should focus on:

-

Deconvoluting the specific downstream targets of SK signaling in different tissues.

-

Investigating the interplay between SK and other neuropeptide systems in the regulation of complex behaviors.

-

Exploring the diversity of SK signaling components and their functions across a wider range of insect taxa.

A deeper understanding of the molecular mechanisms underlying Sulfakinin's action will not only advance our fundamental knowledge of insect neurobiology and physiology but also provide a strong foundation for innovative applications in agriculture and public health.

References

- 1. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]

- 2. Sulfakinin is an important regulator of digestive processes in the migratory locust, Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The Satiety Signaling Neuropeptide this compound Inhibits the Activity of Central Neurons Promoting General Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling properties and pharmacological analysis of two sulfakinin receptors from the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insect satiety: sulfakinin localization and the effect of drosulfakinin on protein and carbohydrate ingestion in the blow fly, Phormia regina (Diptera: Calliphoridae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropeptides associated with the regulation of feeding in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]

- 13. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging | eLife [elifesciences.org]

- 14. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

Sulfakinin signaling pathway in Drosophila melanogaster

An In-depth Technical Guide to the Sulfakinin Signaling Pathway in Drosophila melanogaster

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sulfakinin (SK) signaling system in Drosophila melanogaster, the ortholog of the vertebrate cholecystokinin (CCK) system, is a critical peptidergic pathway involved in a diverse array of physiological and behavioral processes.[1][2][3][4] This neuropeptide system regulates feeding behaviors, satiety, gut motility, aggression, and sexual receptivity by acting on specific G protein-coupled receptors (GPCRs).[1][2][3][4][5][6][7][8] Understanding the intricacies of the SK pathway, from ligand-receptor interactions to downstream cellular responses and organismal outcomes, provides a powerful model for neurobiology and offers potential targets for pest control and therapeutic development. This guide details the core components of the SK signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and experimental workflows.

Core Components of the Sulfakinin Signaling Pathway

The SK signaling cascade is initiated by the binding of sulfated neuropeptides to one of two identified GPCRs, leading to downstream intracellular events.

Ligands: Drosulfakinins (DSK)

In Drosophila melanogaster, the sulfakinin (Dsk) gene encodes a prepropeptide that is processed to generate two mature, structurally-related peptides: Drosulfakinin I (DSK I) and Drosulfakinin II (DSK II).[5][9] These peptides share a conserved C-terminal sequence, FDDYGHMRF-NH2, which is crucial for receptor binding and activation.[5] The tyrosine (Y) residue in this sequence can be sulfated, a post-translational modification that is often critical for full biological activity, although non-sulfated forms (nsDSK) can also exhibit activity.[3][5]

DSK peptides are produced primarily by neurons in the brain and are also found in the gastrointestinal tract.[3][4][9]

Receptors: DSK-R1 and DSK-R2

DSK peptides exert their effects by binding to two distinct Class A G protein-coupled receptors (GPCRs).[5]

-

DSK-R1 (CCKLR-17D1): The first identified DSK receptor.[1][2][10] Signaling through DSK-R1 has been implicated in the regulation of aggression and neuromuscular junction development.[10]

-

DSK-R2 (CCKLR-17D3): The second DSK receptor.[1][2][5] This receptor is involved in modulating gut motility and female sexual receptivity.[1][2][5]

The tissue-specific expression of these receptors contributes to the diverse and sometimes distinct physiological roles of SK signaling.[5] For instance, nsDSK II is suggested to act through DSK-R2 in the gut but through DSK-R1 in the heart, indicating tissue-specific signaling pathways.[5]

Downstream Signaling Cascade

Upon binding of DSK to its receptor, the GPCR undergoes a conformational change, activating an associated heterotrimeric G protein. The DSK receptors are primarily linked to the intracellular Ca2+ second messenger pathway.[11] The activated Gα subunit (likely Gαq) stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This rise in intracellular calcium concentration activates various downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to the ultimate cellular response.

Physiological Functions and Quantitative Data

SK signaling modulates a wide range of functions. The following tables summarize quantitative findings from various studies.

Regulation of Feeding and Foraging

SK is widely recognized as a satiety signal that reduces food intake.[6][7][12] Knocking out the genes for SK (sk-/-) or its receptor (skr1-/-) leads to an increased feeding rate, supporting its role in satiety.[6][7][12] Furthermore, SK signaling is crucial for the behavioral switch between foraging and mating, where it promotes foraging behavior in starved flies by modulating the expression of olfactory receptors.[6][7]

Table 1: Effects of SK Pathway Manipulation on Feeding Behavior

| Genotype/Condition | Phenotype | Quantitative Change | Reference |

|---|---|---|---|

| sk-/- and skr1-/- mutants | Increased feeding rate | Statistically significant increase in food consumption compared to wild-type. | [6][7] |

| Starved wild-type flies | Upregulation of SkR1 in antennae | Gene expression significantly increased. | [6][12] |

| sk-/- and skr1-/- mutants | Shift to mating mode even when starved | Behavioral shift observed in knockout lines. |[6][7][12] |

Modulation of Cardiac and Gut Function

Sulfakinins are known to influence invertebrate gut motility and heart rate.[5] Exogenous application of DSK analogs can induce a reduction in heart rate, with the effect being dependent on the peptide's structure and the developmental stage of the fly.[5]

Table 2: Effect of nsDSK II Analogs on Drosophila Heart Rate

| Peptide Analog | Concentration | % Reduction in Heart Rate (Larva) | % Reduction in Heart Rate (Pupa) | % Reduction in Heart Rate (Adult) | Reference |

|---|---|---|---|---|---|

| ns[N3]DSK II | 1 µM | Inactive | Inactive | Super agonist (stronger than nsDSK II) | [5] |

| ns[N4]DSK II | 1 µM | Inactive | More active than nsDSK II | Super agonist (stronger than nsDSK II) | [5] |

Note: Data reported as % reduction relative to the basal level. "Inactive" indicates effects were not statistically different from saline control. "Super agonist" indicates a greater effect than the native peptide.

Control of Social and Sexual Behaviors

The SK pathway is a key modulator of complex behaviors such as aggression and sexual receptivity.[1][2][3][10] Loss of DSK function reduces female sexual receptivity, while overexpression enhances it.[1][2] The effect on aggression is more complex, with evidence suggesting a U-shaped dependence where both knockdown and over-activation of DSK neurons can increase social isolation-induced aggression.[10]

Table 3: Role of SK Signaling in Complex Behaviors

| Behavior | Genetic Manipulation | Outcome | Reference |

|---|---|---|---|

| Female Sexual Receptivity | Dsk mutant (loss of function) | Reduced receptivity | [1][2] |

| Female Sexual Receptivity | Pan-neuronal overexpression of Dsk | Enhanced receptivity (quicker copulation) | [1][2] |

| Female Sexual Receptivity | Activation of DSK neurons (dTrpA1) | Increased virgin female receptivity | [1][2] |

| Male Aggression | Knockdown of Dsk | Significantly increased social isolation-induced aggression | [10] |

| Male Aggression | Activation/Silencing of Dsk neurons | Increased isolation-driven aggression |[10] |

Key Experimental Protocols

Studying the SK signaling pathway involves a combination of genetic, imaging, and behavioral techniques.

Ex Vivo Calcium Imaging of Brain Explants

This protocol is used to determine if a specific neuropeptide (like DSK) can activate a particular neuronal population and to confirm the receptor involved.[13]

Objective: To visualize calcium influx in DSK receptor-expressing neurons upon DSK peptide application.

Methodology:

-

Genetic Preparation: Express a genetically encoded calcium indicator (e.g., GCaMP6s) specifically in neurons of interest (e.g., DSK-R1-expressing neurons) using the GAL4/UAS system. Create a control line where GCaMP6s is expressed in a mutant background lacking the receptor gene (Dsk-R1-/-).[13]

-

Brain Dissection: Dissect the larval brain in a saline solution (e.g., Adult Hemolymph-Like Saline, AHLS).[14]

-

Mounting: Secure the brain explant in an imaging chamber, often using methods to tether it and prevent movement during recording.[13]

-

Imaging Setup: Use a confocal or two-photon microscope to visualize GCaMP fluorescence.[13][14] A 488-nm laser is used for GCaMP excitation.[13]

-

Peptide Application: Perfuse the brain explant with a baseline saline solution, then apply the DSK peptide at a known concentration.

-

Data Acquisition: Record the changes in GCaMP fluorescence over time before, during, and after peptide application. An increase in fluorescence indicates a rise in intracellular calcium and thus, neuronal activation.[13]

-

Control Experiment: Repeat the procedure on the receptor-mutant brain explant. The absence of a fluorescence increase confirms that the observed activation is mediated by the specific DSK receptor.[13]

Foraging Behavior Assay

This assay quantifies the trade-off between feeding and other behaviors, which can be modulated by SK signaling.[6][15]

Objective: To measure the effect of SK signaling on the motivation to seek food.

Methodology:

-

Animal Preparation: Use wild-type flies and sk-/- or skr1-/- mutant flies. Flies are either fed ad libitum or starved for a defined period (e.g., 12 hours) with access to water.[6][15]

-

Assay Chamber: Place a single fly into a chamber (e.g., 100 mm diameter) containing a small drop of food (e.g., 10 µL) at the center.[6][15]

-

Acclimatization: Allow the fly to acclimatize to the chamber for a set period (e.g., 20 minutes).[6][15]

-

Behavioral Recording: Record the fly's behavior using a video camera for a defined duration (e.g., 15 minutes).[6][15]

-

Data Analysis: Score the number of successful foraging events. A successful event is counted when the fly stays within a defined radius of the food source for a minimum duration (e.g., 5 seconds).[6][15] Compare the foraging success rate between genotypes and nutritional states.

References

- 1. Drosulfakinin signaling modulates female sexual receptivity in Drosophila | eLife [elifesciences.org]

- 2. Drosulfakinin signaling modulates female sexual receptivity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]

- 6. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]

- 7. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholecystokinin-Like Peptide (DSK) in Drosophila, Not Only for Satiety Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The different effects of structurally-related sulfakinins on Drosophila melanogaster odor preference and locomotion suggest involvement of distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The neuropeptide Drosulfakinin regulates social isolation-induced aggression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Imaging in the Drosophila Olfactory System with a Genetic Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

The Role of Sulfakinin in Regulating Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfakinin (SK) is a neuropeptide that plays a crucial and evolutionarily conserved role in the regulation of feeding behavior across a wide range of invertebrate species. Functionally analogous to the vertebrate satiety hormone cholecystokinin (CCK), SK acts as a key anorexigenic signal, inducing a state of satiety and leading to the cessation of food intake. This technical guide provides an in-depth overview of the core functions of SK in feeding regulation, detailing the underlying signaling pathways, summarizing quantitative experimental data, and outlining the methodologies used to elucidate these functions. The information presented is intended to serve as a comprehensive resource for researchers in neurobiology, entomology, and pharmacology, as well as for professionals involved in the development of novel pest control strategies and therapeutic agents targeting feeding-related disorders.

Introduction

The regulation of feeding is a fundamental biological process essential for survival, and it is controlled by a complex interplay of hormonal and neuronal signals. In invertebrates, the sulfakinin (SK) signaling system has emerged as a critical regulator of satiety.[1][2][3][4][5][6] SKs are a family of neuropeptides structurally and functionally homologous to the mammalian gastrin/cholecystokinin (CCK) family of peptides.[2][3] The first insect SK was isolated from the cockroach Leucophaea maderae, and subsequent research has identified SKs and their receptors in numerous insect species, including fruit flies, beetles, locusts, and mosquitoes.[5][7]

SK's primary role in feeding is to act as a satiety factor, signaling to the organism to terminate a meal.[1][2][3][4][5][6] This function is mediated through specific G-protein coupled receptors (GPCRs), known as sulfakinin receptors (SKRs), which are expressed in both the central and peripheral nervous systems.[5][8] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to a reduction in food consumption. Beyond its role in satiety, SK signaling is also implicated in other physiological processes, including the modulation of mating behavior, aggression, and locomotion, highlighting its role as a key coordinator of behavioral states.[2][3][9]

This guide will delve into the molecular and cellular mechanisms of SK action, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this field.

Sulfakinin Signaling Pathways

The anorexigenic effects of sulfakinin are mediated through its interaction with specific receptors and the subsequent activation of intracellular signaling cascades. These pathways can be broadly categorized into peripheral and central signaling mechanisms.

Peripheral Signaling: Modulation of Chemosensory Input

A significant component of SK's action on feeding behavior occurs at the periphery, where it modulates the sensitivity of chemosensory organs to food-related cues. In the oriental fruit fly, Bactrocera dorsalis, SK signaling via its receptor SkR1 in the antennae plays a crucial role in the behavioral switch between foraging and mating.[9][10] Starvation leads to an upregulation of SkR1 in antennal neurons.[9][10] Activated SK signaling enhances the expression of odorant receptors (ORs) that detect food volatiles while suppressing the expression of ORs that respond to pheromones.[9] This peripheral modulation effectively makes the insect more sensitive to food odors when hungry, promoting foraging.

Similarly, in Drosophila melanogaster, SK signaling has been shown to inhibit the sugar receptor GR64 in the proboscis and proleg tarsi, thereby reducing food ingestion.[1] This indicates that SK can directly dampen the perception of gustatory cues, contributing to the feeling of satiety.

Logical Flow of Peripheral Sulfakinin Signaling in the Antennae

References

- 1. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]

- 3. Synaptic transmission parallels neuromodulation in a central food-intake circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of sulfakinin signaling in feeding of the red flour beetle Tribolium castaneum [biblio.ugent.be]

- 5. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]

- 8. Cholecystokinin-like peptide mediates satiety by inhibiting sugar attraction | PLOS Genetics [journals.plos.org]

- 9. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Sulfakinin in Insect Mating Behavior: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfakinin (SK) is a highly conserved neuropeptide in invertebrates, analogous to the vertebrate cholecystokinin (CCK) system. Primarily recognized for its role in regulating satiety and feeding behavior, a growing body of evidence reveals its significant, albeit complex, involvement in modulating insect mating behaviors. This technical guide synthesizes current research on the SK signaling pathway and its dual role in either suppressing or promoting sexual activity, contingent on species, sex, and physiological state. We provide a detailed overview of the signaling cascade, quantitative data from key studies, comprehensive experimental protocols, and potential avenues for leveraging the SK system in novel pest management strategies.

Introduction to Sulfakinin Signaling

Sulfakinin is a neuropeptide that exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[1][2] In insects, two receptor subtypes have been identified: SKR1 and SKR2 (also known as CCKLR-17D3 and CCKLR-17D1 in Drosophila melanogaster, respectively).[3][4][5][6] The activation of these receptors initiates an intracellular signaling cascade, often leading to changes in calcium (Ca2+) concentrations or cyclic AMP (cAMP) levels, which in turn alters neuronal activity and ultimately, behavior.[7][8] The SK signaling pathway is a critical component in the neuroendocrine network that governs fundamental behaviors, creating a trade-off between essential activities like feeding and reproduction.[3][4][7][9]

The Sulfakinin Signaling Pathway

The binding of a sulfakinin peptide to its cognate G-protein coupled receptor (SKR) on a neuron's membrane triggers a conformational change in the receptor. This activates an associated G-protein, which then modulates downstream effector enzymes like phospholipase C or adenylyl cyclase. This action leads to the production of second messengers, such as inositol trisphosphate (IP3) and calcium ions (Ca2+), which propagate the signal within the cell, leading to a physiological response such as altered gene expression or neurotransmitter release.

Sulfakinin's Role in Suppressing Mating Behavior

A primary function of sulfakinin is to act as a satiety signal, prioritizing foraging over reproduction, particularly under conditions of starvation. This inhibitory role has been extensively documented in the oriental fruit fly, Bactrocera dorsalis, and the model organism, Drosophila melanogaster.

Mechanism of Mating Suppression in Bactrocera dorsalis

In B. dorsalis, the trade-off between foraging and mating is directly linked to the insect's physiological state. Starvation triggers an upregulation of the sulfakinin receptor 1 (SkR1) gene in the antennae.[3][4][10][11][12] This heightened SK signaling directly alters the expression of olfactory receptor (OR) genes.[3][4][10][11][12][13] Consequently, the fly's antennae become more sensitive to food odors while simultaneously showing suppressed responses to opposite-sex pheromones, thus reducing the likelihood of courtship and copulation.[3][4][10][11][12]

Studies using CRISPR/Cas9 to create knockout mutants for both the sulfakinin ligand (sk-/-) and its receptor (skr1-/-) demonstrated that even when starved, these mutant flies exhibited behaviors characteristic of a "mating mode," confirming that SK signaling is essential for promoting foraging and suppressing mating.[3][4][10][11]

Mating Inhibition in Drosophila melanogaster

Research in D. melanogaster corroborates the inhibitory function of sulfakinin (referred to as Drosulfakinin or DSK) on sexual behavior in both males and females.[3][4][5][6] Specific neurons (Dsk-MP1 and Dsk-MP3) secrete the DSK-2 peptide, which then acts on downstream neurons expressing the SK receptor to suppress male mating behavior.[3][4][10][11] These DSK neurons physiologically interact with and antagonize the male-specific P1 neurons, which are considered a command center for male sexual behaviors.[14]

Quantitative Data on Mating Suppression

The following table summarizes the quantitative effects of SK signaling disruption on mating behavior from key studies.

| Species | Genotype / Condition | Mating Parameter | Observation | Reference |

| B. dorsalis | Wild-Type (Starved) | Courtship Rate | Decreased | [10] |

| Copulation Rate | Decreased | [10] | ||

| B. dorsalis | sk-/- (Starved) | Mating Success Rate | High, similar to fed wild-type flies | [10][15] |

| B. dorsalis | skr1-/- (Starved) | Mating Success Rate | High, similar to fed wild-type flies | [10][15] |

| D. melanogaster | Dsk Neuron Activation | Male Courtship Behavior | Inhibited | [14] |

Sulfakinin's Role in Promoting Mating Behavior

Contradicting its role as a sexual inhibitor, some studies have revealed that under specific circumstances, SK signaling can promote female sexual receptivity. This highlights the complexity of neuropeptidergic regulation, which is highly dependent on the specific neuronal circuits, sex, and developmental stage of the insect.

Promotion of Female Receptivity in Drosophila melanogaster

In virgin Drosophila females, the DSK peptide acts through its receptor, CCKLR-17D3 (SKR1), to promote sexual receptivity.[15][16] Loss-of-function mutants for DSK show reduced female receptivity, while overexpression enhances it.[16][17] This effect is mediated by two specific pairs of DSK-expressing neurons in the central brain.[16][17] These neurons receive input from pC1 neurons, a neural hub that integrates sex-related cues and mating status.[16] Activation of these specific DSK neurons was shown to significantly increase the copulation rate and shorten the latency to copulation in virgin females.[17]

Quantitative Data on Mating Promotion

The following table summarizes the quantitative effects of SK signaling manipulation on promoting female mating behavior.

| Species | Genotype / Condition | Mating Parameter | Observation | Reference |

| D. melanogaster | ∆Dsk (DSK knockout) | Female Receptivity | Decreased | [17] |

| D. melanogaster | DSK Neuron Activation (dTrpA1) | Copulation Rate | Significantly increased | [17] |

| Latency to Copulation | Shortened | [17] | ||

| D. melanogaster | CCKLR-17D3 Neuron Activation (dTrpA1) | Mating Success Rate | Significantly increased | [15] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of sulfakinin's role in insect mating.

Gene Knockout via CRISPR/Cas9

The creation of null mutants is essential for functional analysis. Standardized protocols for CRISPR/Cas9 mutagenesis in species like B. dorsalis are available.[10][11]

General Workflow:

-

gRNA Design & Synthesis: Design guide RNAs (gRNAs) targeting a conserved exon of the sulfakinin (sk) or sulfakinin receptor (skr1) gene. Synthesize gRNA via in vitro transcription.

-

Embryo Collection & Microinjection: Collect freshly laid embryos (0-1 hour old). Microinject a mixture of the synthesized gRNA and Cas9 protein into the posterior pole of the embryos.

-

Insect Rearing & Screening: Rear injected G0 embryos to adulthood and cross them with wild-type flies. Screen G1 progeny for mosaic mutations (e.g., using phenotypic markers if available, or via PCR and sequencing of the target locus).

-

Line Establishment: Establish homozygous mutant lines through subsequent crosses.

Mating Behavior Assays

Behavioral assays are used to quantify changes in courtship and copulation.[18][19]

Protocol for Drosophila Receptivity Assay:

-

Fly Preparation: Collect virgin females and males shortly after eclosion and age them individually for 3-5 days under a controlled light-dark cycle (e.g., 12:12) at 25°C. For starvation experiments, flies are transferred to vials containing only water or a non-nutritive medium for a specified period (e.g., 24-48 hours) before the assay.

-

Mating Arena: Prepare small mating arenas, such as circular chambers (e.g., 1 cm diameter) or vials containing a standard food medium.

-

Observation: Introduce one male and one female into the mating arena. Record the latency to copulation and the total number of successful copulations over a fixed period (e.g., 1-2 hours). Observations can be done directly or via video recording.

-

Data Analysis: Calculate the copulation success rate (percentage of pairs that mated) and the average copulation latency. Statistical analysis is typically performed using logistic regression for success rates and survival analysis or Mann-Whitney U tests for latency.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of sk and skr genes in different tissues (e.g., antennae, brain) or under different physiological conditions.

General Protocol:

-

Tissue Dissection & RNA Extraction: Dissect the tissue of interest (e.g., antennae from 50-100 flies) in RNase-free PBS. Immediately extract total RNA using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

-

PCR Amplification: Perform real-time PCR using gene-specific primers for the target gene (sk or skr) and a reference gene (e.g., actin or rp49) for normalization.

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Implications for Drug and Pesticide Development

The critical role of sulfakinin in governing the balance between feeding and mating makes its signaling pathway a promising target for the development of novel, ecologically-friendly pest management tools.

-

Behavioral Manipulators: Development of SKR agonists could potentially suppress mating in pest populations by locking them into a foraging-only behavioral state. This could reduce reproductive rates without the broad toxicity of conventional insecticides.

-

Disrupting Reproduction: For pests where mating is a prerequisite for causing damage (e.g., female mosquitoes requiring a blood meal for egg development), SKR agonists could act as "birth control" by inhibiting the drive to seek a host or mate.[8]

-

Species-Specificity: As peptide-receptor interactions are often highly specific, there is potential to develop molecules that target SKRs in a specific pest family while having minimal impact on beneficial insects or other non-target organisms.

Conclusion and Future Directions

Sulfakinin is a key neuromodulator with a profound and context-dependent influence on insect mating behavior. While its role as a mating suppressor in satiated individuals is well-established, emerging evidence of its function in promoting female receptivity reveals a more nuanced system. This duality underscores the importance of investigating specific neuronal circuits and physiological states. Future research should focus on elucidating the downstream signaling components of the two receptor subtypes, identifying the full repertoire of neurons involved in both the inhibitory and excitatory pathways, and exploring how other neuropeptide systems (e.g., Neuropeptide F) interact with SK to fine-tune reproductive behaviors. A deeper understanding of this complex signaling network will be instrumental for developing next-generation strategies for insect control and management.

References

- 1. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]

- 2. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]

- 5. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocols for CRISPR/Cas9 Mutagenesis of the Oriental Fruit Fly Bactrocera dorsalis [app.jove.com]

- 11. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 12. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Drosulfakinin signaling modulates female sexual receptivity in Drosophila | eLife [elifesciences.org]

- 16. Drosulfakinin signaling modulates female sexual receptivity in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drosulfakinin signaling modulates female sexual receptivity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Method to Test the Effect of Environmental Cues on Mating Behavior in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Example of a well-written lab report - Online Writing Lab - Reed College [reed.edu]

An In-depth Technical Guide to the Identification and Characterization of Sulfakinin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data crucial for the identification and characterization of sulfakinin (SK) receptors. Sulfakinins are a family of neuropeptides in invertebrates, analogous to the vertebrate cholecystokinin (CCK) and gastrin peptides, playing significant roles in regulating feeding behavior, gut motility, and reproductive behaviors.[1][2][3][4][5] Their receptors, typically G-protein coupled receptors (GPCRs), represent potential targets for the development of novel pest control agents and for advancing our understanding of insect physiology.[1]

Sulfakinin Receptor Identification: A Strategic Workflow

The deorphanization of sulfakinin receptors, i.e., matching the orphan GPCRs with their cognate sulfakinin ligands, is a critical first step. This process often employs a "reverse pharmacology" approach, starting from the receptor sequence to identify its ligand.[6][7]

Below is a generalized workflow for the identification of sulfakinin receptors:

Quantitative Data Summary

The functional characterization of sulfakinin receptors involves quantifying their interaction with various sulfakinin peptides. This data is essential for understanding ligand-receptor specificity and for structure-activity relationship (SAR) studies.[3][4][5]

| Receptor | Species | Ligand | Assay Type | EC50 / IC50 (nM) | Reference |

| BNGR-A9 | Bombyx mori | Sulfated SK | Luciferase Reporter (HEK293 cells) | 73.3 | [8] |

| BNGR-A9 | Bombyx mori | Sulfated SK | Luciferase Reporter (BmN cells) | 60.0 | [8] |

| ArSK/CCKR | Asterias rubens | ArSK/CCK1 | Bioluminescence (CHO-K1 cells) | 0.25 | [9][10] |

| ArSK/CCKR | Asterias rubens | ArSK/CCK2 | Bioluminescence (CHO-K1 cells) | 0.12 | [9][10] |

| ArSK/CCKR | Asterias rubens | ArSK/CCK2 (non-sulfated) | Bioluminescence (CHO-K1 cells) | 48,000 | [9] |

| Rhopr-SKR-1 | Rhodnius prolixus | Rhopr-SK-1 | Calcium Mobilization | Potent activation | [11] |

| Rhopr-SKR-2 | Rhodnius prolixus | Rhopr-SK-2 | Calcium Mobilization | Potent activation | [11] |

| TcSKR1 | Tribolium castaneum | Sulfated SK | Cell-based Reporter | Active | [12] |

| TcSKR2 | Tribolium castaneum | Sulfated SK | Cell-based Reporter | Active | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in sulfakinin receptor research.

Objective: To obtain the full-length cDNA sequence of the target sulfakinin receptor.

Protocol:

-

Total RNA Extraction: Isolate total RNA from relevant tissues (e.g., central nervous system, gut) of the insect species of interest using a commercial kit.[1]

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) or random primers.[1]

-

Degenerate PCR (Optional): If a partial sequence is not available from transcriptome data, design degenerate primers based on conserved regions of known sulfakinin receptors from other species to amplify a partial fragment.

-

Rapid Amplification of cDNA Ends (RACE)-PCR: To obtain the full-length sequence, perform 5' and 3' RACE-PCR using gene-specific primers designed from the known partial sequence and adapter primers.[1]

-

Cloning and Sequencing: Clone the full-length PCR product into a suitable vector (e.g., pGEM-T Easy) and sequence multiple clones to confirm the sequence.[1]

Objective: To determine the binding affinity (Kd) and specificity of ligands to the sulfakinin receptor.

Protocol:

-

Membrane Preparation: Culture cells heterologously expressing the sulfakinin receptor, harvest them, and prepare a crude membrane fraction by homogenization and centrifugation.

-

Radioligand: Use a radiolabeled sulfakinin analog (e.g., with 125I or 3H).

-

Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a constant concentration of the radioligand and increasing concentrations of a competing unlabeled ligand.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.[13]

-

Data Analysis: Determine the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the Kd using the Cheng-Prusoff equation.

Objective: To measure the activation of Gq-coupled sulfakinin receptors by monitoring changes in intracellular calcium concentration.

Protocol:

-

Cell Culture and Transfection: Seed cells (e.g., HEK293, CHO) on glass-bottom dishes and transiently transfect them with the sulfakinin receptor expression plasmid.

-

Calcium Indicator Loading: Incubate the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded sensor like GCaMP) in a suitable buffer.[14][15][16][17]

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.[14][16]

-

Ligand Application: During imaging, apply different concentrations of sulfakinin peptides to the cells.[16]

-

Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the EC50 value from the dose-response curve.

Objective: To determine if the sulfakinin receptor couples to Gs or Gi signaling pathways by measuring changes in intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture and Transfection: Culture and transfect cells with the sulfakinin receptor expression construct as described for the calcium imaging assay.

-

Gs-coupled Receptor Assay:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with different concentrations of the sulfakinin peptide.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen).[18][19][20]

-

-

Gi-coupled Receptor Assay:

-

Pre-treat the cells with forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.

-

Add different concentrations of the sulfakinin peptide. A decrease in the forskolin-stimulated cAMP level indicates Gi coupling.

-

Measure the cAMP concentration as described above.[20]

-

-

Data Analysis: Generate dose-response curves to determine the EC50 or IC50 values.

Objective: To localize the expression of sulfakinin receptor mRNA in tissues.

Protocol:

-

Probe Synthesis: Synthesize digoxigenin (DIG) or fluorescein-labeled antisense and sense (as a negative control) RNA probes from a linearized plasmid containing a portion of the sulfakinin receptor cDNA.[21]

-

Tissue Preparation: Dissect the tissue of interest, fix it in 4% paraformaldehyde, and prepare frozen or paraffin-embedded sections.[21][22]

-

Hybridization: Hybridize the tissue sections with the labeled probe at an elevated temperature overnight.[21]

-

Washing: Perform stringent washes to remove the unbound probe.[21]

-

Detection:

-

For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or peroxidase. Develop the signal with a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate.[21]

-

For fluorescently labeled probes, use an anti-fluorescein antibody conjugated to a fluorophore and visualize with a fluorescence microscope.

-

-

Imaging: Mount the slides and image the tissue sections to visualize the localization of the receptor transcript.

Sulfakinin Receptor Signaling Pathway

Sulfakinin receptors are members of the GPCR superfamily.[1] Upon binding of sulfakinin, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. The specific G-protein activated determines the downstream signaling cascade. In many insects, sulfakinin receptors have been shown to couple to Gq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8][11]

This guide provides a foundational framework for the investigation of sulfakinin receptors. The specific details of the protocols may require optimization depending on the insect species and the experimental setup. By employing these methodologies, researchers can effectively identify and characterize novel sulfakinin receptors, paving the way for new discoveries in insect neurobiology and the development of innovative pest management strategies.

References

- 1. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]

- 4. article.imrpress.com [article.imrpress.com]

- 5. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 7. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]

- 11. scienceopen.com [scienceopen.com]

- 12. Flexibility and extracellular opening determine the interaction between ligands and insect sulfakinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 14. protocols.io [protocols.io]

- 15. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study of Calcium Signaling in Astrocytes with a novel Endoplasmic Reticulum Targeted GCaMP Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. cobrepr.com [cobrepr.com]

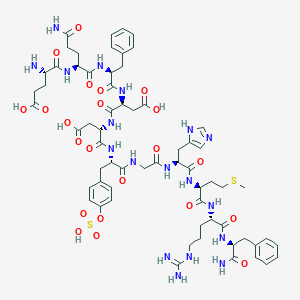

Molecular structure of the Sulfakinin peptide

An In-depth Technical Guide to the Molecular Structure of the Sulfakinin Peptide

Introduction

Sulfakinins (SKs) are a highly conserved family of neuropeptides found throughout the arthropod phylum. Functionally and structurally analogous to the vertebrate gastrin/cholecystokinin (CCK) peptide family, SKs are pleiotropic signaling molecules involved in a wide array of physiological processes.[1][2][3] Primarily recognized as satiety factors that inhibit food intake and modulate gut motility, they also play critical roles in regulating reproductive behaviors, aggression, and sensory perception.[2][4][5] SKs are synthesized as part of a larger precursor protein and undergo several post-translational modifications to become biologically active.[6][7] Their signaling is mediated by G-protein coupled receptors (GPCRs), making the SK pathway a potential target for the development of novel pest control agents.[1][8] This guide provides a detailed examination of the molecular structure of Sulfakinin, its post-translational modifications, signaling pathways, and the experimental protocols used for its characterization.

Primary Structure and Precursor Protein

Active Sulfakinin peptides are derived from a larger prepro-peptide precursor. This precursor typically contains a signal peptide at the N-terminus, which is cleaved during processing, followed by one or more SK peptide sequences.[1][6][7] These peptide sequences are flanked by dibasic cleavage sites (e.g., Lys-Arg), which are recognized by processing enzymes.[7]

While the N-terminal region of SK peptides can be variable, they share a highly conserved C-terminal heptapeptide core, DY(SO₃H)GHM/LRFamide, which is essential for biological activity.[1] The variation in the N-terminal extensions of different SKs, even those derived from the same precursor, allows for potential tissue-specific signaling and functional diversity.[9][10][11]

Data Presentation: Sulfakinin Peptide Sequences

The following table summarizes the primary amino acid sequences of representative Sulfakinin peptides from various insect species.

| Species | Peptide Name | Amino Acid Sequence | Molecular Weight (Da) |

| Drosophila melanogaster | Drosulfakinin I (DSK I) | FDDYGHMRFamide | - |

| Drosophila melanogaster | Drosulfakinin II (DSK II) | GGDDQFDDYGHMRFamide | - |

| Periplaneta americana | Pea-SK | EQFDDY(SO₃H)GHMRFamide | - |

| Periplaneta americana | Lem-SK-2 | pQSDDY(SO₃H)GHMRFamide | - |

| Dendroctonus armandi | sSK | EEQVDDY(SO₃H)GHMRFamide | - |

| Apis mellifera | Sulfakinin | QQFDDYGHLRFamide | 1424.65[12] |

| Locusta migratoria | Sulfakinin | QLASDDYGHMRFamide | 1438.64[13] |

| Homarus americanus | Hoa-SK I | pEFDEY(SO₃H)GHMRFamide | - |

| Homarus americanus | Hoa-SK II | GGGEY(SO₃H)DDY(SO₃H)GHLRFamide | - |

Note: "pQ" indicates pyroglutamate, and "amide" indicates C-terminal amidation. The tyrosine residue (Y) is typically sulfated, as indicated by (SO₃H).

Post-Translational Modifications (PTMs)

For Sulfakinin peptides to become fully active, they must undergo several crucial post-translational modifications. These modifications are critical for receptor binding and biological function.

| Modification | Description | Significance |

| Tyrosine Sulfation | The addition of a sulfate group to the hydroxyl group of a specific tyrosine residue within the C-terminal conserved region.[1][14] | This is the hallmark modification of the Sulfakinin family and is generally essential for high-affinity binding to its receptors and subsequent biological activity.[1] Non-sulfated forms exist but often show reduced or different physiological effects.[10][15] |

| C-terminal Amidation | The C-terminal glycine residue of the nascent peptide is enzymatically converted to an amide group.[6] | Amidation protects the peptide from degradation by carboxypeptidases, thereby increasing its stability and in vivo half-life. It is a common feature of many neuropeptides. |

| N-terminal Pyroglutamate Formation | The N-terminal glutamine (Q) or glutamate (E) residue cyclizes to form a pyroglutamate (pQ) residue.[6][14] | This modification also protects the peptide from degradation by aminopeptidases, enhancing its stability. |

| O-methylation | Methylation of a glutamic acid residue has been identified in some SK variants.[14] | The functional significance of this modification is less understood but may contribute to the diversity of SK signaling. |

Sulfakinin Signaling Pathway

Sulfakinin exerts its effects by binding to specific G-protein coupled receptors (GPCRs), known as Sulfakinin receptors (SKRs).[1][8] In many insects, two distinct receptors, SKR1 and SKR2, have been identified.[4][16] The binding of SK to its receptor initiates an intracellular signaling cascade. Studies have shown that SKRs can couple to different G-proteins, leading to the activation of multiple second messenger pathways, including both the Ca²⁺ and cyclic AMP (cAMP) pathways.[8] This signaling ultimately alters cellular function, such as modulating ion channel activity or regulating gene expression. For example, in the antennae of the oriental fruit fly, SK signaling via SKR1 alters the expression of specific odorant receptor (OR) genes, shifting the fly's behavior from mating to foraging.[4][5]

Experimental Protocols

The elucidation of Sulfakinin's structure and function relies on a combination of biochemical, analytical, and molecular biology techniques.

Protocol 1: Peptide Identification and Sequencing

This protocol outlines a general workflow for identifying endogenous SK peptides from insect tissues.

-

Tissue Homogenization and Extraction: Tissues rich in neurosecretory cells (e.g., brain, corpora cardiaca, gut) are dissected and homogenized in an acidic extraction buffer (e.g., acetone or methanol-based) to precipitate larger proteins while keeping smaller peptides in solution.

-

Purification by HPLC: The crude peptide extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). Peptides are separated based on their hydrophobicity, and fractions are collected. Bioactivity of the fractions can be monitored using a relevant bioassay (e.g., hindgut contraction assay).[14]

-

Mass Spectrometry (MS) Analysis:

-

MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight MS is used to determine the precise molecular weights of peptides in the active HPLC fractions.[1]

-

Tandem MS (MS/MS): Peptides of interest are selected for fragmentation. The resulting fragment ion spectrum provides information about the amino acid sequence. This process, often using techniques like electrospray ionization (ESI-MS), is a primary method for peptide sequencing.[17]

-

-

Sequence Confirmation: The sequence derived from MS/MS data is confirmed by comparing it with sequences predicted from transcriptome or genome databases or by synthesizing the predicted peptide and comparing its HPLC retention time and MS/MS spectrum to the native peptide.[1]

Protocol 2: Three-Dimensional Structure Determination by NMR

While the primary sequence is well-established, determining the 3D solution structure provides deeper insight into receptor interaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method for this.[17][18]

-

Sample Preparation: A high-purity (>95%), concentrated (0.1-5 mM) sample of synthetic SK peptide is required.[19] The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a buffer in D₂O) to minimize solvent proton signals.[19]

-

NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.[19]

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an entire amino acid residue).[19]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It identifies protons that are close in space (< 5-6 Å), regardless of whether they are close in the primary sequence.[18][19]

-

-

Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence using the through-bond information from COSY and TOCSY experiments.[18]

-

Structure Calculation: The through-space distance restraints obtained from the NOESY experiment are used as input for molecular dynamics software. The software calculates a family of 3D structures that are consistent with these experimental restraints.[20]

-

Structure Validation: The resulting structures are evaluated for quality and consistency with the experimental data.

Protocol 3: Functional Characterization via RNA Interference (RNAi)

RNAi is a powerful technique used to investigate the physiological role of SK and its receptors by knocking down their gene expression.

-

dsRNA Synthesis: A DNA template corresponding to a unique region of the target SK or SKR gene is generated by PCR. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

-

dsRNA Injection: The purified dsRNA is microinjected into the target insect at a specific life stage (e.g., larva or adult). A control group is injected with a non-specific dsRNA (e.g., from GFP).[1]

-

Gene Knockdown Verification: After a suitable incubation period, RNA is extracted from the insects, and quantitative real-time PCR (qRT-PCR) is performed to confirm that the transcript level of the target gene has been significantly reduced compared to the control group.[1]

-

Phenotypic Analysis: The dsRNA-treated insects are subjected to behavioral or physiological assays to observe the effect of the gene knockdown. For example, to test SK's role as a satiety factor, food intake and body weight changes are measured and compared between the SK-knockdown group and the control group.[1]

References

- 1. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 4. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]

- 5. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Signaling properties and pharmacological analysis of two sulfakinin receptors from the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]

- 10. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. article.imrpress.com [article.imrpress.com]

- 12. Sulfakinin peptide [novoprolabs.com]

- 13. Sulfakinin peptide [novoprolabs.com]

- 14. Post-translational modifications of the insect sulfakinins: sulfation, pyroglutamate-formation and O-methylation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New physiological activities of myosuppressin, sulfakinin and NVP-like peptide in Zophobas atratus beetle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]

- 17. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

Evolutionary conservation of the Sulfakinin signaling system

An In-depth Technical Guide to the Evolutionary Conservation of the Sulfakinin Signaling System

Abstract

The Sulfakinin (SK) neuropeptide signaling system represents a highly conserved pathway across the Bilateria, playing a crucial role primarily in the regulation of feeding, digestion, and satiety. Structurally and functionally analogous to the vertebrate cholecystokinin (CCK) and gastrin systems, the SK pathway offers a compelling example of deep evolutionary conservation of a neuroendocrine axis.[1][2][3] This guide provides a comprehensive overview of the molecular components, evolutionary relationships, signaling mechanisms, and functional conservation of the SK system. It includes structured data tables, detailed experimental protocols for functional analysis, and visualizations of key pathways and workflows to serve as a technical resource for researchers in neuropeptide biology and pharmacology.

Molecular Components of the SK System

The SK signaling system is comprised of two principal components: the Sulfakinin peptide ligands and their cognate G-protein coupled receptors (GPCRs).

Sulfakinin (SK) Peptides

SK peptides are derived from a larger precursor protein that is post-translationally processed to yield one or more mature, bioactive peptides.[4][5][6] A defining characteristic of SKs is a conserved C-terminal motif, typically DY(SO3H)GHM/LRFamide, which includes a tyrosine residue that must be sulfated for full biological activity.[4][7][8] This sulfation is critical for high-affinity binding to its receptors.[8] While non-sulfated forms can sometimes elicit biological activity, it is generally at a much lower potency.[4][8] The shared C-terminal structure with vertebrate CCK (which often ends in DY(SO3H)MGWMDFamide) is the basis for their classification within the same peptide superfamily.[4][7]

Sulfakinin Receptors (SKR)

Sulfakinin receptors (SKRs) are Class A G-protein coupled receptors.[5][9] In many invertebrate species, two distinct SKR subtypes have been identified (e.g., SKR1 and SKR2 in Drosophila melanogaster), analogous to the CCK1R and CCK2R found in mammals.[4][5][7] These receptors exhibit differential affinities for various SK peptide isoforms and their sulfated vs. non-sulfated forms, allowing for complexity and tissue-specificity in signaling.[5][8][10] Upon ligand binding, SKRs typically couple to the Gαq signaling pathway.[8]

Evolutionary Conservation and Phylogeny

The SK/CCK signaling system is an ancient pathway that predates the divergence of protostomes and deuterostomes.[1][11] Orthologs of both the peptide and the receptor have been identified across a wide range of bilaterian phyla, including arthropods, nematodes, mollusks, annelids, echinoderms, and chordates, indicating its fundamental importance.[1][4][7]

The evolutionary link between invertebrate SK and vertebrate CCK/gastrin is well-established, suggesting they arose from a common ancestral gene.[12] Phylogenetic analyses of the receptors consistently group SKRs with vertebrate CCKRs, solidifying their status as true orthologs.[7] This deep conservation makes the SK system a valuable model for studying the fundamental principles of neuropeptide function and evolution.

Data Presentation

The tables below summarize the conserved sequences of SK/CCK peptides and representative receptor orthologs across different phyla.

Table 1: Conserved Sulfakinin/CCK Peptide Sequences in Representative Species Note: (sY) indicates a sulfated tyrosine residue.

| Phylum | Species | Peptide Name | C-Terminal Sequence |

| Arthropoda | Drosophila melanogaster | Drosulfakinin-I | FDDY(sY) GHMRF-NH₂ |

| Leucophaea maderae | Leucosulfakinin-II | pQDDY(sY) GHMRF-NH₂ | |

| Dendroctonus armandi | Dar-SK | EQFDDY(sY) GHMRF-NH₂ | |

| Nematoda | Caenorhabditis elegans | NLP-12 | GGFGGDEMY GFG-NH₂ |

| Echinodermata | Asterias rubens | ArSK/CCK2 | GGEDEY(sY) GFMRF-NH₂ |

| Chordata | Homo sapiens | Cholecystokinin-8 | DY(sY) MGWMDF-NH₂ |

| Homo sapiens | Gastrin-17 | ...LDY MGWMDF-NH₂ |

Table 2: Representative Sulfakinin Receptor Orthologs and Functional Data

| Phylum | Species | Receptor(s) | Ligand(s) | Reported EC₅₀ |

| Arthropoda | Drosophila melanogaster | SKR1 (CCKLR-17D1) | DSK-I, DSK-II | ~1-10 nM (sulfated) |

| SKR2 (CCKLR-17D3) | DSK-I, DSK-II | ~10-100 nM (sulfated) | ||

| Tribolium castaneum | Trica-SKR1, SKR2 | Trica-SK | ~0.3-5 nM | |

| Bombyx mori | BNGR-A9 | Bom-SK | ~15 nM (sulfated) | |

| Echinodermata | Asterias rubens | ArSK/CCKR | ArSK/CCK1, ArSK/CCK2 | ~1-10 nM |

| Chordata | Homo sapiens | CCK1R | Sulfated CCK | <1 nM |

| CCK2R | CCK, Gastrin | ~1 nM |

The Sulfakinin Signaling Pathway

Upon binding of a sulfated SK peptide, the SK receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. The primary pathway involves the Gαq subunit, which in turn activates phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG-mediated activation of Protein Kinase C (PKC), initiates a cascade of downstream cellular responses that mediate the physiological effects of SK.

Key Experimental Protocols

Protocol: Identification and Phylogenetic Analysis of SK/SKR Orthologs

Objective: To identify candidate SK precursor and receptor genes in a target species and determine their evolutionary relationship to known orthologs.

-

Sequence Identification:

-

Use known SK peptide or SKR protein sequences from related species (e.g., Drosophila melanogaster) as queries for BLAST (tBLASTn) searches against the target species' genome or transcriptome databases.

-